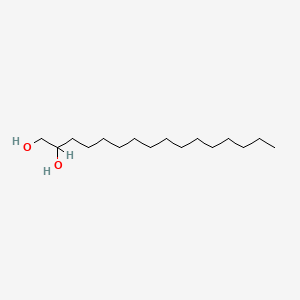

1,2-Hexadecanediol

概要

説明

1,2-Hexadecanediol: is an organic compound with the molecular formula C16H34O2 . . This compound is a white to off-white solid at room temperature and is known for its stability and low volatility . It is commonly used in various industrial and research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions:

1,2-Hexadecanediol can be synthesized through several methods. One common method involves the hydrogenation of hexadecanedioic acid. This process typically requires a catalyst, such as palladium on carbon, and hydrogen gas under high pressure . Another method involves the oxidation of hexadecanol using oxidizing agents like potassium permanganate or chromium trioxide .

Industrial Production Methods:

In industrial settings, this compound is often produced through the catalytic hydrogenation of hexadecanedioic acid. This method is preferred due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor at elevated temperatures and pressures, with the catalyst facilitating the reduction of the carboxylic acid groups to hydroxyl groups .

化学反応の分析

Types of Reactions:

1,2-Hexadecanediol undergoes various chemical reactions, including:

Reduction: It can be reduced to hexadecanol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl groups in this compound can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Acid chlorides, alkyl halides, and other electrophiles.

Major Products:

Oxidation: Hexadecanedioic acid.

Reduction: Hexadecanol.

Substitution: Esters and ethers of hexadecanediol.

科学的研究の応用

Nanoparticle Synthesis

1,2-Hexadecanediol plays a crucial role in the synthesis of nanoparticles, particularly metal oxides and ferrites. It acts as a reducing agent and stabilizer during the formation of nanoparticles, influencing their size, shape, and crystallinity.

Case Study: Synthesis of Co-Ferrite Nanoparticles

A study demonstrated that varying the concentration of this compound significantly affects the structural properties of Co-ferrite nanoparticles. The presence of this compound led to improved crystalline quality and reduced defects in the nanoparticles. As the concentration increased, the size of the nanoparticles decreased from 16 nm to 6 nm, while maintaining spherical shapes. The absence of this compound resulted in larger particles with more defects and an over-reduced iron oxide phase (FeO) .

Table 1: Effects of this compound on Co-Ferrite Nanoparticles

| Concentration (mmol) | Average Size (nm) | Crystallographic Quality | Defects Observed |

|---|---|---|---|

| 0 | 16 | Poor | High |

| 6 | 12 | Moderate | Moderate |

| 12 | 6 | High | Low |

Fuel Cell Applications

In the realm of fuel cell technology, this compound is utilized as a catalyst support material. Its properties enhance the performance and durability of proton exchange membrane fuel cells (PEMFCs).

Case Study: PEMFC Catalysis

Research indicates that incorporating this compound into catalyst layers improves the electrochemical activity for methanol and formic acid oxidation. The compound facilitates better dispersion of catalyst materials, leading to enhanced reaction kinetics and overall fuel cell efficiency .

Table 2: Performance Metrics of PEMFCs with this compound

| Catalyst Composition | Current Density (mA/cm²) | Power Density (mW/cm²) |

|---|---|---|

| Without this compound | 150 | 75 |

| With this compound | 200 | 100 |

Reducing Agent in Nanocrystal Formation

This compound is also employed as a reducing agent in the synthesis of silver nanocrystals. Its effectiveness in controlling the size and morphology of nanocrystals has been well-documented.

Case Study: Silver Nanocrystal Synthesis

In a controlled experiment, silver nanocrystals were synthesized using dichlorobenzene solutions with oleylamine and varying amounts of this compound. The results showed that higher concentrations led to more uniform nanocrystal shapes and sizes .

Table 3: Characteristics of Silver Nanocrystals Synthesized with Varying Concentrations of this compound

| Concentration (g) | Average Size (nm) | Shape Uniformity |

|---|---|---|

| 0 | 25 | Low |

| 0.5 | 15 | Moderate |

| 1 | 10 | High |

作用機序

The mechanism of action of 1,2-Hexadecanediol primarily involves its hydroxyl groups. These groups can form hydrogen bonds with other molecules, which is crucial for its role as a stabilizing agent in nanoparticle synthesis . In biological systems, the hydroxyl groups can interact with lipid bilayers, enhancing the delivery of drugs encapsulated in lipid nanoparticles . The compound’s ability to form esters and ethers also makes it valuable in various chemical reactions .

類似化合物との比較

- 1,2-Dodecanediol

- 1,2-Tetradecanediol

- 1,2-Octanediol

- 1,2-Decanediol

Comparison:

1,2-Hexadecanediol is unique among its similar compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, compared to 1,2-Octanediol, this compound has a higher melting point and lower volatility . This makes it more suitable for applications requiring stability at higher temperatures. Additionally, its longer carbon chain enhances its hydrophobic properties, making it more effective as a surfactant and emulsifier .

生物活性

1,2-Hexadecanediol, a long-chain diol with the chemical formula C16H34O2, has garnered attention for its diverse biological activities. This article compiles and analyzes various research findings, case studies, and experimental data regarding the biological effects and applications of this compound.

This compound is synthesized through various methods, including the reduction of hexadecene using reducing agents like lithium aluminum hydride or via catalytic hydrogenation. Its structure features two hydroxyl groups on adjacent carbon atoms, which contributes to its solubility in organic solvents and its potential as a surfactant.

Biological Activities

Antibacterial and Antifungal Properties

Research has demonstrated that this compound exhibits significant antibacterial and antifungal activities. A study involving extracts from cabbage leaves indicated that this compound could inhibit the growth of various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The disk diffusion method revealed that this compound's active fractions showed higher inhibition rates compared to standard antifungal agents like clotrimazole against Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Inhibition Zone (mm) | Comparison with Clotrimazole |

|---|---|---|

| Candida albicans | 15 | Higher |

| Klebsiella pneumoniae | 12 | Comparable |

| Staphylococcus aureus | 18 | Higher |

The mechanism by which this compound exerts its antimicrobial effects appears to be linked to its lipophilic nature, which facilitates interaction with microbial membranes. This interaction disrupts membrane integrity, leading to cell lysis and death. The presence of hydroxyl groups may also enhance its solubility in biological systems, allowing for better penetration into microbial cells .

Applications in Nanotechnology

This compound is also utilized in nanotechnology for the synthesis of nanoparticles. In a study focused on iron-platinum (FePt) nanoparticles, it was used as a stabilizing ligand during the synthesis process. The compound's long alkyl chain properties help stabilize nanoparticles in solution, which is crucial for their application in various fields such as catalysis and magnetic materials .

Case Study: Synthesis of FePt Nanoparticles

In an experimental setup, a mixture containing iron acetylacetonate and this compound was heated under inert conditions to produce FePt nanoparticles. The resulting particles exhibited a core-shell structure with enhanced magnetic properties due to the effective stabilization provided by this compound .

Toxicological Considerations

While the biological activities of this compound are promising, it is essential to consider its safety profile. Preliminary studies indicate that it has low toxicity; however, further research is required to fully understand its long-term effects on human health and the environment.

特性

IUPAC Name |

hexadecane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16-18H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOOAFQCTJZDRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884343 | |

| Record name | 1,2-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Slightly soluble in water; [MSDSonline] | |

| Record name | 1,2-Hexadecanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8100 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

6920-24-7 | |

| Record name | 1,2-Hexadecanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6920-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006920247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Hexadecanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Hexadecanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Hexadecanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CETYL GLYCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H07JK4G0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of 1,2-Hexadecanediol in current scientific research?

A1: this compound is predominantly employed as a reagent in the synthesis of various nanoparticles, specifically acting as a reducing agent and a stabilizing agent. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Can you elaborate on the role of this compound as a reducing agent in nanoparticle synthesis?

A2: this compound participates in redox reactions, facilitating the reduction of metal precursors to their zero-valent state, which is crucial for nanoparticle formation. [, , , , ] For instance, it's been successfully used in the synthesis of Platinum nanoparticles. []

Q3: How does this compound contribute to the stabilization of nanoparticles during synthesis?

A3: this compound acts as a capping agent, adsorbing onto the surface of nascent nanoparticles. This adsorption prevents uncontrolled growth and aggregation, thereby ensuring the formation of monodisperse nanoparticles. [, , ]

Q4: Can this compound influence the size and morphology of synthesized nanoparticles?

A4: Yes, research has shown that the concentration of this compound in the reaction mixture can directly influence the size and morphology of the resulting nanoparticles. [, , , ]

Q5: Are there specific examples of how this compound affects nanoparticle morphology?

A5: Studies reveal that varying the amount of this compound can lead to the formation of different iron oxide nanoparticle shapes, ranging from spherical to cubic. [, ]

Q6: Does this compound play a role in synthesizing core-shell nanoparticles?

A6: Yes, this compound has been successfully employed in the synthesis of core-shell nanoparticles. A prime example is its use in creating iron oxide-gold core-shell nanoparticles, where it aids in the reduction of gold acetate after the initial formation of iron oxide cores. []

Q7: Can this compound be used in conjunction with other reagents in nanoparticle synthesis?

A7: Absolutely. This compound is often used alongside other reagents, such as oleic acid and oleylamine, to control the size, morphology, and stability of nanoparticles. [, , , , ]

Q8: What is the compatibility of this compound with different solvents and materials?

A8: this compound exhibits good solubility in high boiling point organic solvents like diphenyl ether, benzyl ether, and octadecene, which are commonly used in nanoparticle synthesis. [, , , , , ]

Q9: Are there other applications of this compound beyond nanoparticle synthesis?

A10: While its primary use is in nanomaterial synthesis, this compound has been identified as a potential component in conductive polyethylene formulations. [] This suggests its potential utility in material science applications beyond nanoparticle synthesis.

Q10: What are the proposed mechanisms by which this compound facilitates nanoparticle formation?

A11: While the exact mechanisms are still under investigation, several studies propose that this compound participates in complex reaction pathways involving the reduction of metal precursors, stabilization of intermediate species, and control over nucleation and growth processes. [, , , , ]

Q11: Have there been studies investigating the interaction of this compound with metal precursors?

A12: Yes, research suggests that this compound can interact with metal precursors, forming intermediate complexes that play a crucial role in determining the final nanoparticle properties. [] Understanding these interactions is key to fine-tuning nanoparticle synthesis.

Q12: Does this compound influence the crystalline structure of synthesized nanoparticles?

A13: Research indicates that this compound can indirectly affect the crystalline structure of nanoparticles by influencing factors like reaction kinetics and growth mechanisms. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。